2-(2,4-dimethoxyphenyl)indolizine
Description
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-14-6-7-15(16(10-14)19-2)12-9-13-5-3-4-8-17(13)11-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIFUBXUDXQXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN3C=CC=CC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under acidic or basic conditions. The reaction can be catalyzed by transition metals such as copper or nickel to improve yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high efficiency and consistency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indolizines with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- 2-(N,N-Dimethyl-carboxamido)indolizine (185): Features a carboxamide group at the 2-position. The amide moiety enhances hydrogen-bonding capacity and polarity compared to the methoxyphenyl group in 2-(2,4-dimethoxyphenyl)indolizine.
- Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate (2a-r) : Contains ester and acetyl groups, which increase steric bulk and alter electronic distribution. The 2,4-dimethoxyphenyl group in the target compound may offer better π-π stacking interactions in aromatic systems .
- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid : Shares the 2,4-dimethoxyphenyl substituent but attached to a triazole-thioacetate scaffold. The triazole ring introduces additional hydrogen-bonding sites, contrasting with the planar indolizine system .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Melting Point/State | Notable Properties |
|---|---|---|---|---|
| This compound | ~281.3* | 2,4-Dimethoxyphenyl | Not reported | Likely low solubility in polar solvents |
| 2-(N-n-Butylcarboxamido)indolizine (187) | 244.3 | n-Butylcarboxamide | 75–77°C (yellow oil) | Moderate polarity, confirmed by NMR |
| Methyl indolizine-2-carboxylate (135) | 189.2 | Methyl ester | Not reported | Hydrolyzed to acid (176) in high yield |
| 2-Methyl-6-nitroindolizine | 176.2 | Methyl, nitro | Not reported | High reactivity due to nitro group |
*Calculated based on molecular formula C₁₆H₁₅NO₂.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
